molecular formula C10H13ClN4O B6224956 1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride CAS No. 69999-48-0

1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride

货号 B6224956
CAS 编号: 69999-48-0
分子量: 240.7
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride, commonly referred to as ‘TATHD’, is an organic compound that has been studied extensively in the field of medicinal chemistry. It is a heterocyclic compound containing four nitrogen atoms, and is a derivative of the tricyclic tricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one. TATHD has been used in the synthesis of a variety of drugs, including the anti-cancer drug topotecan, and has been studied for its potential use in the treatment of a variety of diseases.

科学研究应用

TATHD has been studied extensively in the field of medicinal chemistry, and has been used in the synthesis of a variety of drugs, including the anti-cancer drug topotecan. It has also been studied for its potential use in the treatment of a variety of diseases, including Alzheimer’s, Parkinson’s, and Huntington’s diseases. In addition, TATHD has been studied for its potential use in the treatment of inflammation, pain, and cancer.

作用机制

The mechanism of action of TATHD is not fully understood, but it is believed to be related to its ability to interact with a variety of cellular proteins and enzymes. TATHD has been shown to interact with a variety of proteins involved in signal transduction pathways, including G-proteins, protein kinases, and phosphatases. It has also been shown to interact with enzymes involved in the metabolism of various drugs and toxins, including cytochrome P450 enzymes.
Biochemical and Physiological Effects
TATHD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes involved in signal transduction pathways, including G-proteins, protein kinases, and phosphatases. In addition, TATHD has been shown to inhibit the activity of enzymes involved in the metabolism of various drugs and toxins, including cytochrome P450 enzymes. It has also been shown to have anti-inflammatory, analgesic, and anti-cancer effects.

实验室实验的优点和局限性

The main advantage of using TATHD in laboratory experiments is its stability. TATHD is a relatively stable compound, and is not easily degraded by air or light. In addition, it can be synthesized relatively easily using the Schotten-Baumann reaction. However, there are some limitations to using TATHD in laboratory experiments. For example, it is a relatively expensive compound, and the reaction conditions necessary for its synthesis can be difficult to control. In addition, TATHD is a relatively toxic compound, and should be handled with caution.

未来方向

Future research on TATHD should focus on its potential use in the treatment of a variety of diseases. In particular, further research should be conducted to determine the exact mechanism of action of TATHD and its potential therapeutic effects. In addition, further research should be conducted to determine the optimal dosage and administration of TATHD for the treatment of various diseases. Finally, further research should be conducted to develop more efficient and cost-effective methods for the synthesis of TATHD.

合成方法

TATHD can be synthesized using a variety of methods, including the Schotten-Baumann reaction, the Beckmann rearrangement, and the Curtius rearrangement. The Schotten-Baumann reaction is the most commonly used method for the synthesis of TATHD, and involves the reaction of a carboxylic acid with an amine in the presence of an acid catalyst. The Beckmann rearrangement is a method of converting an oxime to an amide, which can then be used in the synthesis of TATHD. The Curtius rearrangement is a method of converting an isocyanate to an isothiocyanate, which can then be used in the synthesis of TATHD.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride involves the condensation of 1,2-diaminobenzene with 1,3-dibromopropane followed by cyclization with sodium ethoxide to form the intermediate compound. The intermediate is then reacted with sodium nitrite and hydrochloric acid to form the final product.", "Starting Materials": [ "1,2-diaminobenzene", "1,3-dibromopropane", "sodium ethoxide", "sodium nitrite", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 1,2-diaminobenzene with 1,3-dibromopropane in the presence of a base such as sodium ethoxide to form the intermediate compound.", "Step 2: Cyclization of the intermediate compound with sodium ethoxide to form the bicyclic intermediate.", "Step 3: Reaction of the bicyclic intermediate with sodium nitrite and hydrochloric acid to form the final product, 1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride." ] }

CAS 编号

69999-48-0

产品名称

1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride

分子式

C10H13ClN4O

分子量

240.7

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。